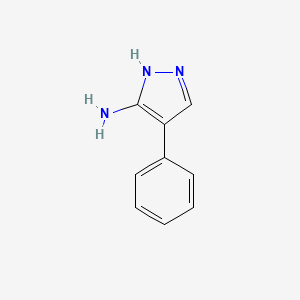

4-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is 159.079647300 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKQNYBBLCFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204512 |

Source

|

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5591-70-8, 57999-06-1 |

Source

|

| Record name | 4-Phenyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5591-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-phenyl-1H-pyrazol-5-amine chemical properties and structure

An In-depth Technical Guide to 4-phenyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5] Within this versatile class of compounds, this compound emerges as a pivotal building block. Its unique structural arrangement, featuring a reactive amino group adjacent to a phenyl-substituted pyrazole core, provides an ideal platform for the synthesis of complex heterocyclic systems and novel therapeutic agents. This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic protocol with mechanistic insights, thorough characterization methods, and its significant role as a precursor in drug development.

Core Chemical and Structural Properties

This compound is a heterocyclic compound featuring a five-membered pyrazole ring with a phenyl group at position 4 and an amine group at position 5. The presence of tautomerism in the pyrazole ring and the nucleophilic character of the exocyclic amine group are central to its chemical reactivity.

Physicochemical Data

A summary of the key computed and experimental properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₉H₉N₃ | [6][7] |

| Molecular Weight | 159.19 g/mol | [6][7] |

| Monoisotopic Mass | 159.079647300 Da | [6][8] |

| CAS Number | 5591-70-8; 57999-06-1 | [6] |

| SMILES | C1=CC=C(C=C1)C2=C(NN=C2)N | [6] |

| InChI Key | QEHKQNYBBLCFIJ-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area | 54.7 Ų | [6] |

| Predicted XlogP | 1.5 | [8] |

| Appearance | Colorless to yellowish crystalline or powdery solid | [9] |

Synthesis of this compound

The most direct and widely employed method for synthesizing 5-aminopyrazole derivatives is the condensation reaction between a β-ketonitrile and hydrazine.[10] For the title compound, the reaction proceeds via the cyclization of benzoylacetonitrile (2-phenyl-3-oxopropanenitrile) with hydrazine hydrate.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the stable aromatic pyrazole ring. The choice of an alcohol, such as ethanol, as a solvent is ideal as it effectively dissolves the reactants and facilitates the reaction upon heating without participating in side reactions.

Experimental Protocol: Synthesis from Benzoylacetonitrile

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Benzoylacetonitrile (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (Absolute)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of nitrile).

-

Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (1.2 eq) dropwise over 5-10 minutes. The addition is slightly exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (6:4).[11]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water. A solid precipitate of this compound will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the product can be recrystallized from an ethanol-water mixture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the compound's structure and published data for analogous pyrazole derivatives.[3][4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆):

-

Aromatic Protons (Phenyl): A multiplet is expected in the range of δ 7.20-7.60 ppm, integrating to 5 protons.

-

Pyrazole C3-H: A singlet should appear around δ 7.70-7.90 ppm.

-

Amine (NH₂): A broad singlet, exchangeable with D₂O, is anticipated around δ 5.0-6.0 ppm.

-

Pyrazole N1-H: A broad singlet, also exchangeable, may appear downfield, typically above δ 11.0 ppm.

-

-

¹³C NMR (DMSO-d₆):

-

Phenyl Carbons: Multiple signals are expected between δ 125.0-135.0 ppm.

-

Pyrazole C4: The carbon bearing the phenyl group is expected around δ 100.0-110.0 ppm.

-

Pyrazole C3 & C5: Signals for the carbon adjacent to the NH group and the carbon attached to the amine group will appear in the δ 140.0-155.0 ppm region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[11]

-

N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

C=C and C=N Stretching: A series of bands in the 1500-1650 cm⁻¹ region are characteristic of the aromatic phenyl and pyrazole rings.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1640 cm⁻¹.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 160.08.[8] High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₉H₉N₃.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product therapeutic agent itself but rather a high-value intermediate. Its bifunctional nature—a nucleophilic amine and a modifiable pyrazole ring—makes it an exceptionally versatile scaffold for building libraries of more complex molecules.[1][13]

Precursor for Fused Heterocyclic Systems

The 5-amino group is a key handle for constructing fused pyrazole systems, which are prevalent in many biologically active compounds.[13][14] For example, it can be reacted with β-dicarbonyl compounds or α,β-unsaturated ketones to synthesize:

-

Pyrazolo[1,5-a]pyrimidines: Known to possess anticancer and antimicrobial activities.[14]

-

Pyrazolo[3,4-b]pyridines: Investigated for their potential as kinase inhibitors and anti-inflammatory agents.[13]

Scaffold for Directed Molecular Libraries

The amine group can be readily acylated, alkylated, or used in condensation reactions to attach various pharmacophoric groups. This allows for a systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties. This modular approach is a cornerstone of modern drug discovery.[1]

Role as a Privileged Scaffold in Drug Development

Caption: Functionalization pathways of the this compound scaffold.

Safety and Handling

While specific toxicity data for this compound is limited, related aminopyrazole and aniline compounds warrant careful handling.[9][15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of diverse molecular architectures. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and functionalization potential is key to leveraging the full power of the pyrazole scaffold in the quest for novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 9. chembk.com [chembk.com]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. rsc.org [rsc.org]

- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Phenyl-1H-pyrazol-4-amine | C9H9N3 | CID 121021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical characteristics of 4-phenyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 4-phenyl-1H-pyrazol-5-amine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] It serves as a crucial synthetic intermediate for a diverse range of biologically active molecules, including kinase inhibitors and receptor modulators.[1] This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. We will delve into its structural features, acidity and basicity, lipophilicity, solubility, and spectroscopic properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering researchers a validated framework for their investigations.

Molecular Structure and Core Properties

This compound, with the molecular formula C₉H₉N₃, consists of a five-membered pyrazole ring substituted with a phenyl group at the C4 position and an amino group at the C5 position.[2] This arrangement of functional groups imparts a unique combination of electronic and steric properties that are fundamental to its reactivity and utility as a synthetic building block.

Structural Overview & Isomerism

The IUPAC name for this compound is this compound.[2] It is also known by synonyms such as 5-amino-4-phenyl-1H-pyrazole and 3-amino-4-phenylpyrazole.[2] The core structure features a planar pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the amino group and the tautomeric nature of the pyrazole ring mean the molecule can exist in different isomeric forms, although the 5-amino tautomer is generally the most stable.

Figure 1: Chemical structure of this compound.

Summary of Physicochemical Properties

The key physicochemical properties are summarized below. These values are critical for predicting the compound's behavior in biological systems and for designing synthetic and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | PubChem[2] |

| Molecular Weight | 159.19 g/mol | PubChem[2] |

| CAS Number | 5591-70-8 | PubChem[2] |

| XLogP3 | 1.5 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Detailed Physicochemical Analysis

A deeper understanding of each physicochemical parameter is essential for its application in research and development.

Acidity and Basicity (pKa)

The basicity of this compound is a defining feature, influencing its solubility, receptor interaction, and pharmacokinetic profile. The molecule possesses three nitrogen atoms, each a potential site for protonation: the exocyclic amino group and the two nitrogen atoms within the pyrazole ring.[1] The determination of the primary protonation site is crucial for understanding its chemical behavior.[1]

-

Exocyclic Amino Group (N5-amine): The lone pair on this nitrogen is delocalized into the pyrazole ring, which reduces its basicity compared to a simple alkylamine.

-

Pyrazole Ring Nitrogens (N1, N2): The N2 nitrogen is generally considered the most basic site in unsubstituted pyrazoles due to the pyridine-like nature of its lone pair.

Figure 2: Potential protonation sites on this compound.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The computed XLogP3 value for this compound is 1.5.[2]

This moderate LogP value suggests a favorable balance between aqueous solubility and lipid membrane permeability. The phenyl group contributes significantly to the molecule's lipophilicity, while the pyrazole and amino moieties provide hydrophilic character through their ability to engage in hydrogen bonding. This balance is often sought in drug candidates to ensure adequate absorption and distribution.

Solubility

The solubility of a compound is influenced by its ability to form favorable interactions with the solvent.

-

Aqueous Solubility: The presence of two hydrogen bond donors (the N-H groups) and three potential hydrogen bond acceptors (the three nitrogen atoms) suggests that this compound can interact with water molecules.[2] However, the nonpolar phenyl ring will limit its overall aqueous solubility. The solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated salt.

-

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, which is consistent with the properties of similar heterocyclic amines.[3]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl ring (typically in the δ 7.0-7.5 ppm range), a singlet for the C3-H on the pyrazole ring, and broad signals for the N-H protons of the pyrazole and amino groups.

-

¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and heteroaromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands would include N-H stretching vibrations for the amine and pyrazole NH (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and pyrazole rings (around 1500-1650 cm⁻¹), and C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹).[4]

-

Mass Spectrometry: The monoisotopic mass is 159.0796 Da.[2] High-resolution mass spectrometry would confirm this exact mass, and the fragmentation pattern would provide further structural information.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details robust methodologies for determining the key physicochemical parameters discussed.

Protocol: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50% v/v methanol/water) to a final concentration of ~1 mM.

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the solution in a thermostatted vessel at 25°C under a nitrogen atmosphere.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise aliquots. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the plot can be used to accurately identify the equivalence point.

Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)

Causality: This classic method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a direct measure of its lipophilicity.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration that can be accurately quantified (e.g., by UV-Vis spectrophotometry or HPLC).

-

Partitioning: In a glass-stoppered tube, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the tube gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the concentration in the octanol phase by mass balance (Initial Conc. - Final Aqueous Conc.). The LogP is calculated as: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Figure 3: Experimental workflow for LogP determination via the Shake-Flask method.

Conclusion

This compound possesses a well-balanced set of physicochemical properties that underpin its importance as a scaffold in medicinal chemistry. Its moderate lipophilicity, coupled with its basicity and capacity for hydrogen bonding, provides a versatile platform for the synthesis of novel therapeutic agents. The experimental protocols detailed herein offer a validated approach for researchers to accurately characterize this and similar molecules, ensuring the generation of high-quality, reliable data essential for modern drug discovery and development programs.

References

Spectroscopic Elucidation of 4-phenyl-1H-pyrazol-5-amine: A Technical Guide

Foreword

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand as a cornerstone, demonstrating a vast spectrum of biological and photophysical properties.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. This guide provides an in-depth technical overview of the spectroscopic signature of a key pyrazole intermediate: 4-phenyl-1H-pyrazol-5-amine (C₉H₉N₃, M.W.: 159.19 g/mol ).[2] While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not extensively published, this document, drawing upon extensive data from analogous structures and foundational spectroscopic principles, serves as an expert guide for researchers. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the underlying chemical principles, and provide robust protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic features. The molecule comprises a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a phenyl group at the C4 position and an amine group at the C5 position. The potential for tautomerism, a common feature in aminopyrazoles, adds a layer of complexity to its spectroscopic analysis.[3][4]

References

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability Profile of 4-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the journey of a candidate molecule from initial synthesis to a viable therapeutic is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical overview of the solubility and stability profile of 4-phenyl-1H-pyrazol-5-amine, a heterocyclic compound representative of a scaffold with significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.[1][2][3]

This document is structured to provide not just procedural details, but also the scientific rationale behind the experimental choices, ensuring a robust and insightful resource for researchers. While specific experimental data for this compound is not extensively available in public literature, this guide will present exemplary, state-of-the-art protocols and best practices applicable to this class of compounds.

Part 1: Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is critical for its progression through the drug development pipeline. Poor aqueous solubility can lead to low and erratic absorption, diminishing therapeutic efficacy. This section details the methodologies for assessing both the thermodynamic and kinetic solubility of this compound, as well as its pH-dependent solubility profile.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system, where the dissolved solute is in equilibrium with the undissolved solid phase.[4][5][6] The shake-flask method is the gold standard for this determination.[7]

Experimental Protocol: Equilibrium Shake-Flask Method [7][8][9]

-

Preparation of Solvents: A panel of pharmaceutically relevant solvents should be selected. This typically includes purified water, buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents used in formulation (e.g., ethanol, propylene glycol, PEG 400).[8]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4][10] Preliminary experiments can determine the time required to reach a plateau in concentration.[8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve is constructed using standards of known concentrations.

Data Presentation: Expected Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |

| Purified Water | 25 | Low |

| 0.1 N HCl (pH ~1.2) | 37 | Moderate to High (as a salt) |

| Acetate Buffer (pH 4.5) | 37 | Moderate |

| Phosphate Buffer (pH 6.8) | 37 | Low |

| Phosphate Buffered Saline (pH 7.4) | 37 | Low |

| Ethanol | 25 | Soluble |

| Propylene Glycol | 25 | Soluble |

| PEG 400 | 25 | Soluble |

Note: The expected solubility is qualitative. Actual quantitative data would be populated from experimental results.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[10][11][12] This provides a rapid, albeit often overestimated, measure of solubility.[11]

Experimental Protocol: High-Throughput Nephelometric Assay [11][13]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96- or 384-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: The plate is briefly agitated and incubated at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[13]

-

Measurement: The formation of precipitate is detected by measuring the light scattering using a nephelometer. The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to controls.[11][13]

pH-Solubility Profile

For ionizable compounds like this compound (containing a basic amine group), solubility is highly dependent on the pH of the medium. Determining the pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: Potentiometric Titration or Shake-Flask at Multiple pHs

This can be determined by performing the thermodynamic shake-flask method across a range of buffered solutions from pH 1 to 10.[8] Alternatively, automated potentiometric titration methods can rapidly generate a pH-solubility profile by titrating a suspension of the compound and monitoring the pH as it dissolves.[14]

Expected Outcome: this compound, being a weak base, is expected to exhibit higher solubility at lower pH values where the amine group is protonated, forming a more soluble salt. Conversely, its solubility will decrease as the pH increases and the compound transitions to its less soluble free base form.

Part 2: Stability Profile of this compound

Assessing the intrinsic stability of a drug candidate is a non-negotiable aspect of drug development, mandated by regulatory agencies such as the ICH and FDA. Forced degradation (stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[7]

Forced Degradation (Stress Testing) Studies

The objective of forced degradation is to accelerate the degradation of the drug substance under conditions more severe than those used for long-term stability testing.[15] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without completely destroying the parent molecule.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Stress Conditions

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M to 1 M HCl. The solution is then heated (e.g., at 60-80°C) and samples are taken at various time points (e.g., 2, 8, 24 hours). The reaction is neutralized before analysis.

-

Base Hydrolysis: Similar to acid hydrolysis, but using 0.1 M to 1 M NaOH. The pyrazole ring system may be susceptible to cleavage under harsh basic conditions.

-

Oxidative Degradation: The compound is treated with an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂), at room temperature. The amine group is a potential site for oxidation.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) in a controlled oven. A separate study may be conducted on the compound in solution.

-

Photostability: The solid drug substance and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[15] A control sample is kept in the dark.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[16] HPLC with UV/photodiode array (PDA) detection is the most common technique.

Method Validation Workflow (per ICH Q2(R1)) [17][18][19]

Caption: Key parameters for the validation of a stability-indicating analytical method.

-

Specificity: The most critical parameter for a SIM. It is demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks, excipient peaks, and placebo peaks. Peak purity analysis using a PDA detector is essential.[7]

-

Accuracy, Precision, and Linearity: These are established across a specified range of concentrations to ensure the method provides reliable quantitative results.

-

LOD & LOQ: The Limit of Detection and Limit of Quantitation are determined for all identified degradation products to ensure they can be monitored at trace levels.

-

Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, column temperature, and flow rate.

Identification and Characterization of Degradation Products

Degradants formed during stress testing are initially detected by HPLC. For any significant degradation product, structural elucidation is necessary.

-

LC-MS/MS: This is the primary tool for identifying degradation products. It provides the molecular weight of the degradant and its fragmentation pattern, which can be used to deduce the structure by comparing it to the parent compound.[20][21][22][23]

-

NMR Spectroscopy: If a degradation product is formed in sufficient quantity, it can be isolated (e.g., by preparative HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Degradation Pathways for this compound

Based on its chemical structure, potential degradation pathways could include:

-

Oxidation: The primary amine group could be oxidized.

-

Hydrolysis: While the pyrazole ring is generally stable, under harsh acidic or basic conditions, ring opening could occur.

-

Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to photolytic reactions, potentially leading to dimerization or rearrangement products.

Conclusion and Forward Look

This guide has outlined the essential experimental frameworks for comprehensively characterizing the solubility and stability of this compound. While specific experimental data remains to be generated, the provided protocols, rooted in established scientific principles and regulatory guidelines, offer a robust roadmap for any researcher or drug development professional. A thorough understanding of these properties is not merely a regulatory requirement but a fundamental component of a successful drug development program, enabling informed decisions in formulation, manufacturing, and ensuring the ultimate safety and efficacy of the therapeutic agent.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. onyxipca.com [onyxipca.com]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]

- 18. books.rsc.org [books.rsc.org]

- 19. database.ich.org [database.ich.org]

- 20. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Ascendancy of 4-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 4-phenyl-1H-pyrazol-5-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone for the development of a multitude of clinically relevant therapeutic agents. This in-depth technical guide provides a comprehensive overview of this scaffold, from its fundamental synthesis and chemical attributes to its profound impact on contemporary drug discovery, with a particular focus on the development of targeted kinase inhibitors. We will explore the nuanced structure-activity relationships, pharmacokinetic profiles, and the mechanistic basis for the efficacy of its derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap to harness the full potential of this remarkable molecular framework.

Introduction: The Strategic Value of the this compound Core

In the landscape of drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can be systematically modified to interact with a variety of biological targets—is a paramount strategy for accelerating the development of novel therapeutics. The this compound scaffold has emerged as a preeminent example of such a structure. Its inherent properties, including a rigid heterocyclic core, multiple points for chemical diversification, and the capacity for critical hydrogen bonding interactions, make it an ideal starting point for the design of potent and selective modulators of enzyme and receptor function.

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere of other aromatic systems and is found in numerous FDA-approved drugs.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for versatile interactions within protein binding pockets. The strategic placement of a phenyl group at the C4 position and an amine at the C5 position provides a synthetically tractable platform for generating vast chemical libraries with diverse pharmacological activities. This guide will delve into the synthetic routes to this core, its derivatization into potent kinase inhibitors, and the critical analysis of its role in shaping the future of targeted therapies.

Synthesis and Physicochemical Properties of the Core Scaffold

The synthetic accessibility of a scaffold is a critical determinant of its utility in medicinal chemistry. The this compound core can be reliably synthesized through a well-established cyclization reaction.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-phenyl-3-oxopropanenitrile (β-Ketonitrile Intermediate).

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in anhydrous ethanol, add phenylacetonitrile (1 equivalent) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

After stirring for 30 minutes, add ethyl formate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-phenyl-3-oxopropanenitrile, which can be purified by column chromatography.

-

-

Step 2: Cyclization to form this compound.

-

Dissolve the purified 2-phenyl-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. Progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation of the product.

-

The solid product, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

-

Core Physicochemical Properties

The this compound scaffold possesses a unique combination of physicochemical properties that contribute to its "drug-like" character.

| Property | Value/Description | Reference |

| Molecular Formula | C₉H₉N₃ | |

| Molecular Weight | 159.19 g/mol | |

| Appearance | Colorless to yellowish crystalline solid | [3] |

| Solubility | Soluble in common organic solvents like ethanol and DMF, slightly soluble in water. | [3] |

| Hydrogen Bond Donors | 2 (amine and pyrazole N-H) | |

| Hydrogen Bond Acceptors | 2 (pyrazole N) |

These properties, particularly the balance of lipophilicity from the phenyl ring and hydrophilicity from the amine and pyrazole nitrogens, provide a solid foundation for developing orally bioavailable drugs.

The this compound Scaffold in Kinase Inhibition

A major area where the this compound scaffold has demonstrated immense success is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole core can act as a bioisostere for the adenine ring of ATP, enabling compounds to bind competitively to the ATP-binding site of kinases.[1][4]

Derivatization to Pyrazolo[3,4-d]pyrimidines: A Gateway to Potent Kinase Inhibitors

The 5-amino group of the scaffold is a key functional handle for elaboration into more complex heterocyclic systems. A particularly fruitful strategy has been the annulation of a pyrimidine ring to the pyrazole core, yielding the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a well-established pharmacophore for kinase inhibition.

Experimental Protocol: Synthesis of a 4-substituted-1H-pyrazolo[3,4-d]pyrimidine

-

Step 1: Formation of the Pyrimidine Ring.

-

To a solution of this compound (1 equivalent) in a high-boiling point solvent such as N,N-dimethylformamide (DMF), add a suitable cyclizing agent. For the synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine, formamide can be used in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

-

Alternatively, for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, the aminopyrazole can be reacted with urea or a derivative thereof at high temperatures.

-

The reaction mixture is heated, typically between 100-150°C, for several hours until the reaction is complete as monitored by TLC.

-

After cooling, the reaction mixture is poured into ice water to precipitate the product.

-

The crude 1H-pyrazolo[3,4-d]pyrimidine is collected by filtration, washed with water, and dried.

-

-

Step 2: Functionalization of the Pyrazolo[3,4-d]pyrimidine Core.

-

The synthesized pyrazolo[3,4-d]pyrimidine can be further functionalized, for example, through N-alkylation or N-arylation at the pyrazole nitrogen or through substitution at the 4-position of the pyrimidine ring.

-

For instance, a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be prepared and subsequently reacted with various amines via nucleophilic aromatic substitution to introduce diversity at this position.

-

The following diagram illustrates the general workflow for the synthesis and derivatization of the this compound scaffold into pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Caption: Synthetic workflow from starting materials to targeted kinase inhibitors.

Targeting the JAK/STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK/STAT pathway. Aberrant activation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Several potent JAK inhibitors based on the 4-amino-(1H)-pyrazole scaffold have been developed.[1][5]

For example, a series of 4-amino-(1H)-pyrazole derivatives have shown potent inhibition of JAK1, JAK2, and JAK3.[1] The general structure involves a pyrimidine or a related heterocycle attached to the 4-amino group of the pyrazole.

| Compound | R | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

| 3f | 4-chlorophenyl | 3.4 | 2.2 | 3.5 | [1] |

| Tofacitinib | - | - | 77.4 | 55.0 | [5] |

The data clearly indicates that derivatives of the 4-aminopyrazole scaffold can achieve nanomolar potency against JAK kinases.

The mechanism of action of these inhibitors is competitive inhibition at the ATP-binding site of the JAK kinases, which in turn blocks the phosphorylation and activation of STAT proteins, preventing their dimerization and translocation to the nucleus to regulate gene expression.

Caption: Inhibition of the JAK/STAT signaling pathway.

Targeting Aurora Kinases

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. The this compound scaffold has also been utilized to develop potent Aurora kinase inhibitors.

The mechanism of action of Aurora kinase inhibitors involves the disruption of various mitotic processes, leading to mitotic arrest and ultimately apoptosis in cancer cells. For instance, inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B can cause failures in chromosome alignment and cytokinesis.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision Oncology: A Technical Guide to the Therapeutic Targeting of 4-Phenyl-1H-Pyrazol-5-Amine Analogs

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenyl-1H-pyrazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics, particularly in oncology. This in-depth technical guide provides a comprehensive overview of the rationale, mechanisms, and experimental validation of therapeutic targets for analogs of this pyrazole core. We will delve into the molecular intricacies of key protein kinase targets, including the Janus kinases (JAKs) and Aurora kinases, and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a foundational resource for researchers actively engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibition

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique structural and electronic properties have positioned it as a cornerstone in the design of small molecule inhibitors of protein kinases.[1] Kinases, enzymes that catalyze the transfer of a phosphate group to substrate proteins, are critical regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The this compound core, the focus of this guide, offers a versatile platform for the development of potent and selective kinase inhibitors. The phenyl group at the 4-position can be readily modified to explore the hydrophobic pocket of the ATP-binding site of many kinases, while the amine group at the 5-position can serve as a key hydrogen bond donor, anchoring the molecule within the kinase hinge region. This guide will explore the therapeutic potential of this scaffold by focusing on two critical families of protein kinases: the Janus kinases (JAKs) and the Aurora kinases.

The Janus Kinase (JAK) Family: A Primary Therapeutic Target

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[2] They play a pivotal role in hematopoiesis, immune regulation, and inflammation. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is frequently aberrantly activated in various malignancies, including myeloproliferative neoplasms and hematological cancers.[2][3] Consequently, the development of JAK inhibitors has become a significant focus in oncology drug discovery.[2]

Mechanism of Action: Targeting the ATP-Binding Site

Analogs of this compound are designed to act as ATP-competitive inhibitors of JAKs. The pyrazole core mimics the adenine ring of ATP, while the amine group forms crucial hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone amide of a key leucine residue and the backbone carbonyl of a glutamate residue.[3] The phenyl group at the 4-position extends into a hydrophobic pocket, and substitutions on this ring can be tailored to enhance potency and selectivity for specific JAK isoforms.

Signaling Pathway Diagram: The JAK-STAT Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound analogs.

Structure-Activity Relationship (SAR) Insights

Based on studies of related 4-aminopyrazole derivatives, several key SAR insights can be extrapolated for the this compound scaffold:[3]

-

The Pyrazole Core: The N1-H and the 5-amino group are critical for hinge binding.

-

The 4-Phenyl Group: Substitutions on the phenyl ring significantly impact potency and selectivity. Electron-withdrawing groups can enhance activity.

-

N1-Substitution on the Pyrazole Ring: While some modifications are tolerated, large bulky groups can be detrimental to activity.

Experimental Protocols

A common synthetic route to 4-aryl-1H-pyrazol-5-amines involves the condensation of a β-ketonitrile with a hydrazine.[4][5]

Step-by-Step Protocol:

-

Synthesis of α-aryl-β-oxopropanenitrile: React an appropriate acetophenone with diethyl carbonate in the presence of a strong base like sodium hydride to yield the corresponding β-ketoester. Subsequent reaction with a cyanide source, such as potassium cyanide, affords the α-aryl-β-oxopropanenitrile.

-

Cyclization with Hydrazine: React the α-aryl-β-oxopropanenitrile with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

Purification: The resulting 4-aryl-1H-pyrazol-5-amine can be purified by recrystallization or column chromatography.

This protocol outlines a standard method for determining the IC50 values of test compounds against JAK kinases.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

Biotinylated peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microtiter plate, add the kinase reaction buffer, the respective JAK enzyme, and the peptide substrate.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

-

Allow the beads to settle and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

The Aurora Kinase Family: Targeting Mitotic Progression

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating cell division (mitosis).[6] Overexpression of Aurora kinases is common in many human cancers and is often associated with poor prognosis.[7] This makes them attractive targets for the development of anticancer drugs.

Mechanism of Action: Inducing Mitotic Catastrophe

Inhibition of Aurora kinases by this compound analogs disrupts the proper execution of mitosis. Inhibition of Aurora A leads to defects in centrosome maturation and separation, while inhibition of Aurora B results in failures in chromosome alignment and cytokinesis.[6] These mitotic errors ultimately trigger cell cycle arrest and apoptosis, a process known as mitotic catastrophe.

Workflow Diagram: Aurora Kinase Inhibition and Cellular Consequences

Caption: Workflow illustrating the cellular consequences of Aurora kinase inhibition by this compound analogs.

SAR Considerations for Aurora Kinase Inhibition

While specific SAR data for this compound analogs against Aurora kinases is less defined in the public domain, general principles for pyrazole-based Aurora kinase inhibitors suggest:

-

Hinge Binding: The pyrazole core with its amine substituent is expected to form key hydrogen bonds in the hinge region.

-

Selectivity: Achieving selectivity between Aurora A and B can be challenging but may be influenced by substitutions on the 4-phenyl ring that exploit subtle differences in the ATP-binding pockets.[8]

Experimental Protocols

This protocol assesses the ability of test compounds to induce cell cycle arrest in the G2/M phase, a hallmark of Aurora kinase inhibition.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compounds (this compound analogs)

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry. An increase in the percentage of cells in the G2/M phase indicates mitotic arrest.

Data Summary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, primarily from related aminopyrazole analogs, strongly supports its potential to target the JAK family of kinases with high potency.

Table 1: Representative Kinase Inhibition Data for Aminopyrazole Analogs

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 | [3] |

| 4-Amino-(1H)-pyrazole | JAK2 | 2.2 | [3] |

| 4-Amino-(1H)-pyrazole | JAK3 | 3.5 | [3] |

| Phenyl-pyrazole | Aurora A | 35 | [9] |

| Phenyl-pyrazole | Aurora B | 75 | [9] |

Future research should focus on the synthesis and evaluation of a focused library of this compound analogs to establish a detailed SAR for both JAK and Aurora kinase inhibition. Further optimization of this scaffold could lead to the development of highly potent and selective clinical candidates for the treatment of various cancers.

Conclusion

This technical guide has provided a comprehensive overview of the therapeutic potential of this compound analogs, with a primary focus on their activity as inhibitors of JAK and Aurora kinases. The provided mechanistic insights, SAR considerations, and detailed experimental protocols are intended to empower researchers in their quest to develop the next generation of targeted cancer therapies. The versatility and proven efficacy of the pyrazole scaffold underscore its continued importance in modern drug discovery.

References

- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling and docking studies of 4-phenyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 4-phenyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on this compound, a heterocyclic compound built upon the privileged pyrazole scaffold. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for its synthetic accessibility and versatile bioisosteric properties.[1][2] This document outlines the rationale and methodology for leveraging computational tools to predict the therapeutic potential of this specific pyrazole derivative. We will delve into the causality behind critical experimental choices, from target identification to the validation of docking results. Detailed, self-validating protocols are provided for ligand and protein preparation, molecular docking simulations, and post-simulation analysis, including the prediction of ADMET properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico techniques to accelerate the discovery of novel therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Its significance stems from its ability to serve as a versatile framework in a multitude of clinically successful drugs, including kinase inhibitors, anti-inflammatory agents, and anticoagulants.[1][2] The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, allowing for diverse and potent interactions with biological targets.[1] The adaptability of the pyrazole core makes its derivatives, such as this compound, compelling candidates for computational investigation against various disease targets.[5]

Foundational Strategy: The In Silico Drug Discovery Workflow

Computational drug design has become an indispensable tool for expediting the drug discovery pipeline by identifying and optimizing lead compounds before their costly synthesis and in vitro testing.[6][7] The workflow involves a systematic, multi-step process that begins with identifying a biological target and culminates in the prediction of a small molecule's binding affinity and pharmacokinetic profile. This approach significantly reduces the time and resources required, allowing for the rapid screening of vast chemical libraries.[8]

Figure 1: A generalized workflow for in silico drug discovery.

Target Identification: The Rationale for Selecting Protein Kinases

The selection of a relevant biological target is the most critical first step. The pyrazole scaffold is a key component in numerous approved protein kinase inhibitors (PKIs).[1] Altered kinase activity is a hallmark of many cancers and inflammatory diseases, making them high-value therapeutic targets.[1] Based on the established activity of similar pyrazole-containing molecules, several protein kinases emerge as logical targets for docking studies with this compound.[9][10]

Plausible Protein Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, crucial for tumor growth. Its inhibition is a validated anti-cancer strategy.[10][11]

-

CDK2 (Cyclin-Dependent Kinase 2): A central regulator of the cell cycle; its inhibition can halt cancer cell proliferation.[9][12]

-

Aurora A Kinase: Plays a critical role in mitosis; its overexpression is common in many tumors.[1][9]

For this guide, we will proceed with VEGFR-2 (PDB ID: 2QU5) as our exemplary target, given the wealth of literature on pyrazole derivatives as its inhibitors.[9][10]

Methodological Blueprint: A Step-by-Step Guide

A successful docking study hinges on meticulous preparation of both the ligand and the target protein, followed by a robust and validated docking protocol.

Ligand Preparation

The goal of ligand preparation is to generate a realistic, low-energy 3D conformation of this compound.

Protocol: Ligand Preparation

-

Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., ChemDraw) or retrieve its structure from a database like PubChem (CID 79703).[13]

-

Convert to 3D: Use a program like Open Babel or the graphical interface of a modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio) to convert the 2D structure into a 3D format (e.g., .sdf or .mol2).

-

Protonation and Tautomeric States: Assign the correct protonation state at a physiological pH (e.g., 7.4). The pyrazole ring exhibits prototrophic tautomerism, which is a critical consideration.[3] Computational tools can enumerate plausible tautomers; the lowest energy state should be used for docking.

-

Energy Minimization: Perform energy minimization using a suitable force field. This crucial step relaxes the structure to a low-energy conformation. Widely used force fields for small molecules include the General Amber Force Field (GAFF) or MMFF94.[14][15] The purpose is to remove any steric clashes or unnatural bond lengths resulting from the 2D-to-3D conversion.

Protein Preparation

The X-ray crystal structure of the target protein must be carefully prepared to make it suitable for docking.

Protocol: Protein Preparation (VEGFR-2, PDB: 2QU5)

-

Download Structure: Retrieve the crystal structure from the Protein Data Bank (PDB). For this example, we use PDB ID: 2QU5.[10]

-

Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This is because we want to predict the binding of our novel ligand, not be biased by the original one.

-

Add Hydrogens: Crystal structures typically lack hydrogen atoms. Add hydrogens according to standard geometries and optimize their positions, particularly for polar residues like Serine, Threonine, and Histidine.

-

Assign Charges: Assign partial atomic charges using a force field (e.g., AMBER, CHARMM). This is essential for calculating electrostatic interactions.

-

Define the Binding Site: Identify the active site where the docking simulation will be performed. This is typically done by defining a grid box centered on the position of the original co-crystallized ligand or by using binding site prediction algorithms.[8]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of the ligand when bound to the protein to form a stable complex. The process involves sampling numerous conformations and scoring them based on their predicted binding affinity.

Figure 2: Detailed workflow for a molecular docking experiment.

Protocol: Docking with AutoDock Vina

-

Prepare Input Files: Convert the prepared ligand and protein files into the required .pdbqt format, which includes atomic charges and atom type definitions.

-

Configure Search Space: Define the coordinates and dimensions of the grid box that encompasses the entire binding site.

-

Run Simulation: Execute the AutoDock Vina software. The program will exhaustively sample different ligand poses within the defined box and score them. The output will be a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

Protocol Validation: A Self-Validating System

Trustworthiness in computational results is paramount. A docking protocol must be validated to ensure it can accurately reproduce known binding modes.[16]

Protocol: Re-docking Validation

-

Select a Reference: Use a protein structure from the PDB that has a co-crystallized ligand (a known inhibitor). For VEGFR-2, a structure like 4AGD could be used.[17]

-

Extract and Re-dock: Separate the co-crystallized ligand from the protein. Prepare the protein as described above. Then, dock the extracted ligand back into its own binding site using your established protocol.

-

Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).[18][19]

-

Assess Accuracy: An RMSD value below 2.0 Å is generally considered an excellent result, indicating that the docking protocol is reliable and can accurately predict the ligand's conformation.[16][20] This validation step provides confidence that the results for a novel ligand, like this compound, will be meaningful.

Analysis and Interpretation of Docking Results

-

Binding Affinity (Docking Score): This value, typically in kcal/mol, estimates the free energy of binding. A lower (more negative) score indicates a stronger predicted binding affinity.[18] This score is crucial for ranking different ligands or poses but should not be interpreted as an exact experimental value.[21]

-

Binding Pose and Interactions: Visual inspection is critical. The top-ranked poses should be analyzed to understand the specific interactions between the ligand and the protein's active site residues. Key interactions to look for include:

-

Hydrogen Bonds: These are strong, directional interactions that are often key to binding affinity.

-

Hydrophobic Interactions: Interactions between non-polar groups that are critical for stabilizing the complex.

-

Pi-Pi Stacking: Interactions between aromatic rings (like the phenyl group in our ligand).

-

-

Clustering Analysis: Docking programs often produce multiple poses. Grouping these poses into clusters based on conformational similarity can reveal the most consistently predicted binding modes.[18]

Table 1: Hypothetical Docking Results for this compound with VEGFR-2

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Amino Acid & Position) | Hydrogen Bonds Formed |

| 1 | -9.2 | Cys919, Asp1046, Leu840 | 2 |

| 2 | -8.8 | Cys919, Glu885, Phe918 | 2 |

| 3 | -8.5 | Asp1046, Val848, Ile1044 | 1 |

Note: Data is illustrative and based on typical interactions observed for inhibitors in the VEGFR-2 active site.[10]

Predicting Drug-Likeness: In Silico ADMET Profiling

A potent inhibitor is useless if it has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness, helping to avoid late-stage failures.[22][23] Numerous open-access web servers and software (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure.[22][24]

Table 2: Predicted ADMET Properties for this compound

| Property | Predicted Value/Outcome | Rationale for Importance |

| Absorption | ||

| GI Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| BBB Permeant | No | Predicts whether the compound can cross the blood-brain barrier. |

| Distribution | ||

| VDss (log L/kg) | Moderate | Predicts the volume of distribution in the body. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Moderate | Estimates the rate of elimination from the body. |

| Toxicity | ||

| AMES Toxicity | No | Predicts mutagenic potential. |

| hERG I Inhibitor | No | Predicts risk of cardiotoxicity. |

Note: These are hypothetical predictions. Running the actual compound through predictive models is required.[22][25]

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step computational workflow for evaluating the therapeutic potential of this compound. Through a validated molecular docking protocol, we can predict its binding affinity and interaction patterns with high-value targets like protein kinases. The integration of ADMET profiling provides a holistic early-stage assessment of the compound's viability.

The results from such an in silico study form a strong, data-driven hypothesis. The most promising poses and predicted interactions provide a clear rationale for the next steps in the drug discovery pipeline: chemical synthesis of the compound and subsequent in vitro experimental validation to confirm its biological activity.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. biochem158.stanford.edu [biochem158.stanford.edu]

- 7. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 16. researchgate.net [researchgate.net]